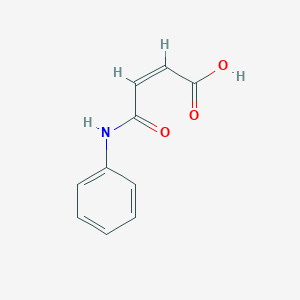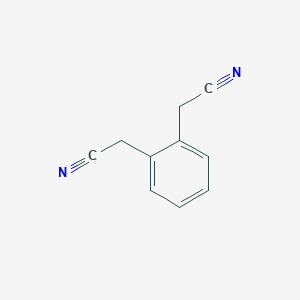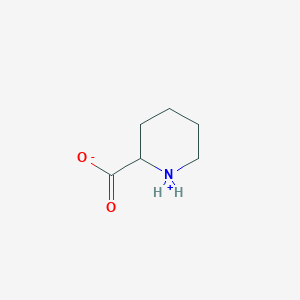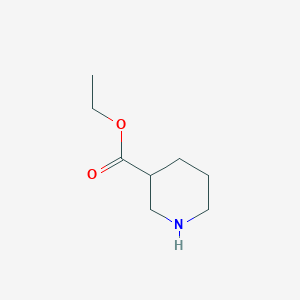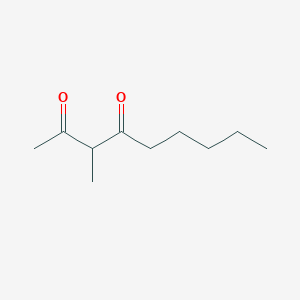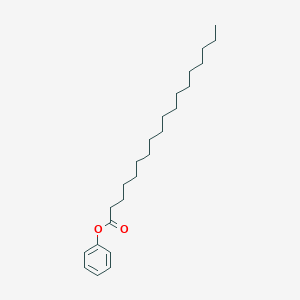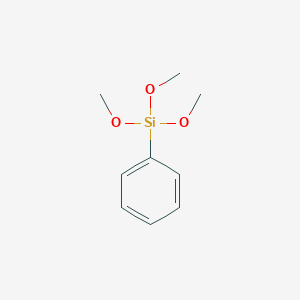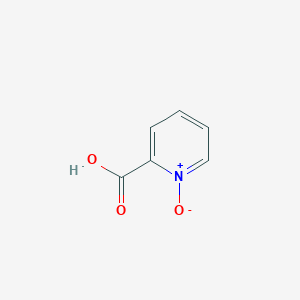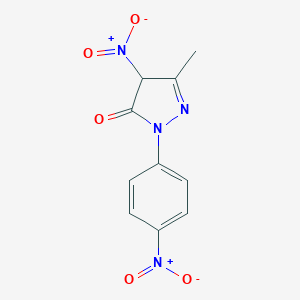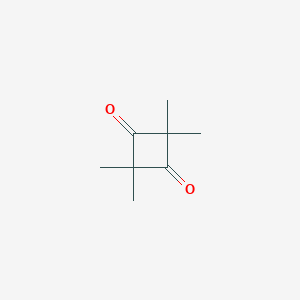
Tetrametil-1,3-ciclobutanodIONA
Descripción general
Descripción
Tetramethyl-1,3-cyclobutanedione is an organic compound with the molecular formula C8H12O2. It is a diketone of cyclobutane, bearing four methyl groups. This compound is a white solid at room temperature and is used as a precursor to various industrial products .
Aplicaciones Científicas De Investigación
Tetramethyl-1,3-cyclobutanedione is used in various scientific research applications:
Chemistry: It serves as a precursor to dimethyl ketene, which is used in the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as an intermediate in the production of polymers and other industrial chemicals
Mecanismo De Acción
Target of Action
Tetramethyl-1,3-cyclobutanedione, also known as Tetramethylcyclobutane-1,3-dione, is a chemical compound used for life science research . It is also used to make other chemicals, serving as a chemical and organic intermediate . .
Mode of Action
It is known that the compound can be used to generate other chemicals, suggesting it may undergo various chemical reactions . More research is needed to fully understand its interaction with its targets and the resulting changes.
Result of Action
As an intermediate in chemical synthesis, its primary role may be to contribute to the formation of other compounds .
Action Environment
Tetramethyl-1,3-cyclobutanedione is sensitive to environmental conditions. On exposure to air, it generates white solid peroxides and can explode with even the slightest stimulus . Therefore, it is typically stored under nitrogen at -78 ℃ and used immediately . These factors significantly influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Tetramethyl-1,3-cyclobutanedione plays a significant role in biochemical reactions, particularly as a precursor to dimethyl ketene . It interacts with various enzymes and proteins, facilitating reactions that are crucial for metabolic processes. For instance, it has been observed to interact with enzymes involved in ketone body metabolism, influencing the production and utilization of ketone bodies in cells. The nature of these interactions often involves the formation of transient complexes that stabilize reaction intermediates, thereby enhancing the efficiency of biochemical pathways.
Cellular Effects
The effects of Tetramethyl-1,3-cyclobutanedione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species. Additionally, Tetramethyl-1,3-cyclobutanedione can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, Tetramethyl-1,3-cyclobutanedione exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been found to inhibit certain enzymes involved in fatty acid synthesis, thereby reducing the production of fatty acids in cells. Additionally, Tetramethyl-1,3-cyclobutanedione can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetramethyl-1,3-cyclobutanedione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Tetramethyl-1,3-cyclobutanedione is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to Tetramethyl-1,3-cyclobutanedione has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for long-term biochemical modulation .
Dosage Effects in Animal Models
The effects of Tetramethyl-1,3-cyclobutanedione vary with different dosages in animal models. At low doses, the compound has been observed to enhance metabolic activity and improve oxidative stress response. At high doses, Tetramethyl-1,3-cyclobutanedione can exhibit toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes without adverse effects .
Metabolic Pathways
Tetramethyl-1,3-cyclobutanedione is involved in several metabolic pathways, including ketone body metabolism and fatty acid synthesis. It interacts with enzymes such as acetoacetyl-CoA thiolase and HMG-CoA synthase, which are crucial for the production and utilization of ketone bodies. Additionally, Tetramethyl-1,3-cyclobutanedione can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, Tetramethyl-1,3-cyclobutanedione is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. For example, Tetramethyl-1,3-cyclobutanedione has been found to accumulate in the mitochondria, where it influences mitochondrial metabolism and energy production .
Subcellular Localization
The subcellular localization of Tetramethyl-1,3-cyclobutanedione is critical for its activity and function. It is primarily localized in the mitochondria, where it interacts with mitochondrial enzymes and influences metabolic processes. Additionally, Tetramethyl-1,3-cyclobutanedione can undergo post-translational modifications that direct it to specific compartments within the cell, enhancing its biochemical activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetramethyl-1,3-cyclobutanedione can be synthesized through the cracking reaction of isobutyric acid or isobutyric anhydride in the presence of an inert gas. The dimethyl ketene obtained from this reaction is then polymerized to form tetramethyl-1,3-cyclobutanedione . Another method involves the dehydrohalogenation of isobutyryl chloride with triethylamine, which produces dimethyl ketene that spontaneously dimerizes to form tetramethyl-1,3-cyclobutanedione .
Industrial Production Methods: In industrial settings, the preparation process is optimized to reduce equipment investment and energy loss. The cracked product is directly polymerized, omitting the need for a washing tower or absorption tower .
Análisis De Reacciones Químicas
Types of Reactions: Tetramethyl-1,3-cyclobutanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Hydrogenation of tetramethyl-1,3-cyclobutanedione yields 2,2,4,4-tetramethyl-1,3-cyclobutanediol.
Substitution: It can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically uses catalysts such as palladium or ruthenium on carbon.
Major Products:
Dimethyl Ketene: Formed through thermal decomposition of tetramethyl-1,3-cyclobutanedione.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Obtained through hydrogenation.
Comparación Con Compuestos Similares
Dimethyl Ketene Dimer: A closely related compound that is also a dimer of dimethyl ketene.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A reduction product of tetramethyl-1,3-cyclobutanedione.
Uniqueness: Tetramethyl-1,3-cyclobutanedione is unique due to its stability and ability to act as a precursor to highly reactive dimethyl ketene. This makes it valuable in various industrial and research applications .
Propiedades
IUPAC Name |
2,2,4,4-tetramethylcyclobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCDVHNITQEYPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(C1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044745 | |
| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [MSDSonline] | |
| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2934 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
933-52-8 | |
| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethyl-1,3-cyclobutanedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethyl-1,3-cyclobutanedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylcyclobutane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT4AQ22KS4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5522 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetramethyl-1,3-cyclobutanedione?
A1: Tetramethyl-1,3-cyclobutanedione has the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol.
Q2: What spectroscopic data is available for characterizing tetramethyl-1,3-cyclobutanedione?
A2: TMCBD has been studied using various spectroscopic techniques, including: * Nuclear Magnetic Resonance (NMR): Provides information on the structure and dynamics of TMCBD, including insights into its conformational preferences and isomeric forms. [, ]* Ultraviolet (UV) Spectroscopy: Used to investigate electronic transitions within the molecule, particularly n-π transitions, and to study reaction kinetics involving TMCBD derivatives. [, , ]* Infrared (IR) Spectroscopy: Reveals information about the vibrational modes of the molecule, including characteristic absorptions of the carbonyl groups. []* Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR): Applied to study the electronic structure and interactions of nitroxide radicals within a TMCBD single crystal matrix. []* Photoelectron Spectroscopy:* Used to investigate the electronic structure and bonding in TMCBD and its derivatives, particularly through-bond and through-space interactions. [, ]
Q3: How does tetramethyl-1,3-cyclobutanedione react with amines?
A3: TMCBD reacts with primary amines to form N-substituted imines. These imines can further hydrolyze to the corresponding amides in the presence of water. [] Reactions with diamines can lead to the formation of 2-substituted imidazolines and 1H-4,5-dihydropyrimidines. [] The reaction pathway is influenced by factors like steric hindrance, nucleophilicity of the amine, and reaction conditions. []
Q4: Can tetramethyl-1,3-cyclobutanedione undergo ring-opening reactions?
A4: Yes, TMCBD can undergo ring-opening reactions under specific conditions. For example:* Reaction with Makosza Reagent: Under phase-transfer catalysis, reaction with the Makosza reagent (trichloromethane/aqueous NaOH) leads to a mixture of ring-enlarged products containing cyclopentane-1,3-dione or cyclopentenone skeletons. []* Nucleophilic Attack: Strong nucleophiles like trichloromethanide can attack the carbonyl carbon, leading to ring-opening and subsequent rearrangements. []
Q5: Are there any catalytic applications of tetramethyl-1,3-cyclobutanedione or its derivatives?
A5: While TMCBD itself is not typically used as a catalyst, its derivatives, particularly its thioketone analogues like 2,2,4,4-tetramethylcyclobutane-1,3-dithione, have shown interesting reactivity in organic synthesis. [, ] For example, these thioketones can act as heterodienophiles in hetero-Diels-Alder reactions, enabling the construction of heterocyclic ring systems. []
Q6: What happens when tetramethyl-1,3-cyclobutanedione is exposed to light?
A7: TMCBD exhibits interesting photochemical behavior:* Photoextrusion: Monoimines of TMCBD, upon irradiation, undergo photoextrusion of isocyanides, yielding tetramethylcyclopropanone (often isolated as its furan adduct). [, ]* Photodecomposition: TMCBD undergoes photodecomposition upon UV irradiation, leading to the formation of various products, including carbon monoxide, isobutene, and tetramethylcyclopropane. [, , , ] The mechanism and product distribution can vary depending on the presence of solvents and the excited state involved (singlet or triplet). [, ]
Q7: Have there been any computational studies on tetramethyl-1,3-cyclobutanedione?
A8: Yes, computational studies have been employed to understand the electronic structure and properties of TMCBD:* Electron Affinity and Anion States: Electron transmission spectroscopy and calculations have been used to determine the energies of temporary anion states in TMCBD. The results highlight the role of through-space and through-bond interactions in determining the energy levels of these anionic species. []* Excited State Geometry: Spectroscopic data and calculations suggest that the triplet excited state of TMCBD adopts a distorted geometry, likely a boat-shaped C2v structure. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


